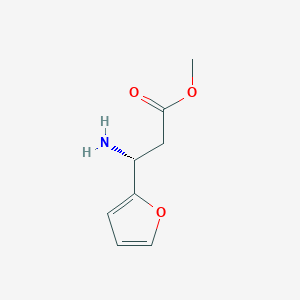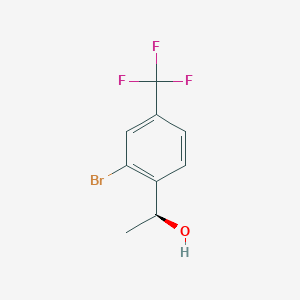
Cinnoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-8-carbonitrile typically involves the reaction of phenanthrene-9,10-dione with 2-cyanoacetohydrazide, followed by thionylation with phosphorus pentasulfide to yield 3-thioxo-2,3-dihydrodibenzo[f,h]cinnoline-4-carbonitrile. This intermediate is then cyclized with chloroacetonitrile in the presence of piperidine in ethanol to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
Cinnoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents such as ethanol, dichloromethane, and acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of cinnoline-8-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes like glycogen synthase kinase 3 and acetylcholinesterase, leading to various biological effects . The exact pathways can vary depending on the specific derivative and its target.
類似化合物との比較
Similar Compounds
Cinnoline-8-carbonitrile is structurally similar to other heterocyclic compounds such as quinazolines, quinoxalines, and phthalazines. These compounds share a fused ring system with nitrogen atoms and exhibit diverse biological activities .
Uniqueness
What sets this compound apart is its unique combination of a benzene ring fused to a pyridazine ring with a cyano group at the 8-position. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .
特性
分子式 |
C9H5N3 |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
cinnoline-8-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H |
InChIキー |
HNCIHFLOLKTYJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C#N)N=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


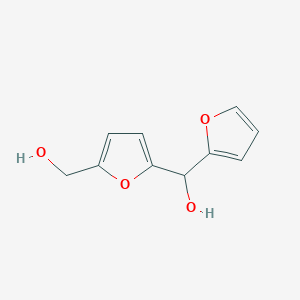

![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
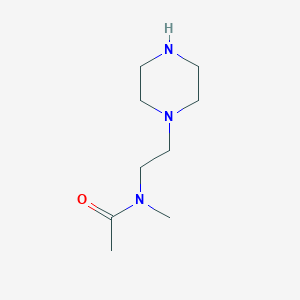
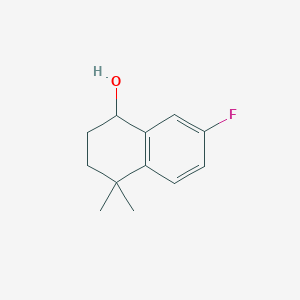
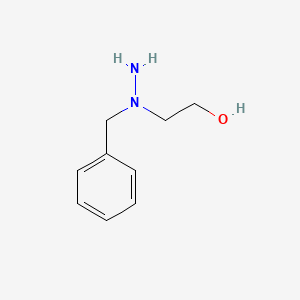
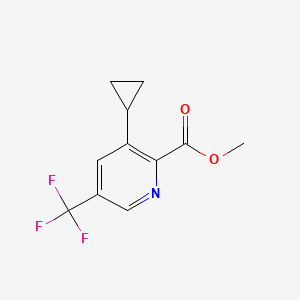
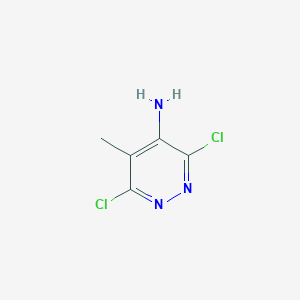
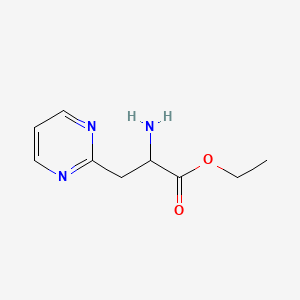
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)

